1-Oxo-1lambda~5~-pyrazine-2-carbonitrile
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Overview
Description
2-Pyrazinecarbonitrile 1-oxide is an organic compound with the molecular formula C5H3N3O It is a derivative of pyrazine, characterized by the presence of a nitrile group (-CN) and an oxide group (-O) attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pyrazinecarbonitrile 1-oxide can be synthesized through various methods. One common approach involves the ammoxidation of 2-methylpyrazine using an iron phosphate catalyst in a fixed-bed reactor. The reaction conditions typically include a temperature range of 300-400°C and the presence of ammonia and oxygen .
Industrial Production Methods
In an industrial setting, the continuous flow hydration of pyrazine-2-carbonitrile in a manganese dioxide column reactor is a notable method. This process involves passing a solution of pyrazinecarbonitrile through a reactor packed with manganese dioxide at elevated temperatures (around 98°C) and controlled flow rates. The product is then collected and purified .
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinecarbonitrile 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: Pyrazinecarboxylic acids.
Reduction: Pyrazinecarboxamides or pyrazinecarboxamines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
2-Pyrazinecarbonitrile 1-oxide has several applications in scientific research:
Biology: The compound is an intermediate in the production of pyrazinamide, an effective anti-tubercular drug.
Medicine: Its derivatives are studied for their potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Pyrazinecarbonitrile 1-oxide involves its interaction with specific molecular targets and pathways. For instance, in its role as a precursor to pyrazinamide, it undergoes enzymatic conversion to pyrazinoic acid, which then disrupts the membrane potential and energy production in Mycobacterium tuberculosis . This disruption leads to the bactericidal effect of the drug.
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyrazine: Similar in structure but lacks the oxide group.
Pyrazinecarboxamide: Contains an amide group instead of a nitrile group.
Pyrazinecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Pyrazinecarbonitrile 1-oxide is unique due to the presence of both a nitrile and an oxide group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to act as a precursor for various biologically active compounds further enhances its significance in research and industry.
Properties
CAS No. |
32046-03-0 |
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Molecular Formula |
C5H3N3O |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
1-oxidopyrazin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C5H3N3O/c6-3-5-4-7-1-2-8(5)9/h1-2,4H |
InChI Key |
WRYALXMAPOPDRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=C(C=N1)C#N)[O-] |
Origin of Product |
United States |
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